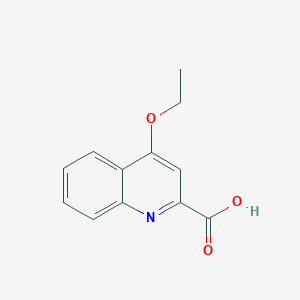

4-ethoxyquinoline-2-carboxylic Acid

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, a reputation earned due to its consistent presence in molecules exhibiting a wide spectrum of biological activities. nih.govnih.govbohrium.com Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. frontiersin.org The nitrogen atom within the ring system can act as a hydrogen bond acceptor, while the planar aromatic surface facilitates π-π stacking interactions with biological targets. These characteristics contribute to the scaffold's ability to interact with a multitude of enzymes and receptors.

The versatility of the quinoline nucleus is demonstrated by its incorporation into numerous approved drugs and clinical candidates for the treatment of various diseases. nih.govnih.gov Its derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govbenthamdirect.com This broad range of activities underscores the enduring importance of the quinoline scaffold as a foundational element in the design and development of novel therapeutic agents. nih.govbohrium.com

Academic Context of Quinoline Carboxylic Acid Research and its Derivatives

Within the broader family of quinoline compounds, quinoline carboxylic acids represent a particularly significant and extensively studied subclass. The presence of the carboxylic acid group provides a crucial handle for further chemical elaboration and can participate in key binding interactions with biological targets, often through the formation of salt bridges or hydrogen bonds. nih.gov

Academic research into quinoline carboxylic acids has explored their synthesis, chemical reactivity, and biological potential. Numerous synthetic methodologies have been developed and refined to access a wide array of substituted quinoline carboxylic acids, with the Doebner and Pfitzinger reactions being classical and widely employed routes. nih.govresearchgate.netresearchgate.net These methods allow for the introduction of various substituents onto the quinoline core, enabling the systematic investigation of structure-activity relationships (SAR). nih.gov

The research focus often extends to the derivatization of the carboxylic acid moiety to form esters, amides, and other functional groups, further expanding the chemical space and potential applications of these compounds. researchgate.net Studies have demonstrated that these derivatives can exhibit a range of biological activities, including antiproliferative, antioxidative, and anti-inflammatory properties. nih.gov

Overview of Research Trajectories for 4-Ethoxyquinoline-2-carboxylic Acid and its Structural Class

The specific structural class of 2-substituted-4-quinoline carboxylic acids has been a subject of considerable interest in academic and industrial research. The substitution at the 2-position, in particular, has been shown to significantly influence the biological activity of these compounds.

Research into derivatives of 2-phenylquinoline-4-carboxylic acid has led to the discovery of potent inhibitors of various enzymes, including histone deacetylases (HDACs) and sirtuins, which are important targets in cancer therapy. frontiersin.orgnih.gov These studies highlight the importance of the substituent at the 2-position in modulating the potency and selectivity of these inhibitors.

While specific research on this compound itself appears limited in publicly available literature, the broader class of 2-aryl- and 2-alkyl-4-quinolinecarboxylic acids has been explored for various therapeutic applications. For instance, derivatives of quinoline-4-carboxylic acid have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the synthesis of novel 2-methyl-4-carboxyquinolines has been reported as by-products of the Doebner reaction, indicating ongoing synthetic exploration within this structural class. sci-hub.se The general synthetic accessibility and the established biological importance of the 2-substituted-4-quinoline carboxylic acid scaffold suggest that this compound and its analogues remain a promising area for future research and development.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNURCOPSSYKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 4 Ethoxyquinoline 2 Carboxylic Acid Derivatives

Pharmacophore Identification and Optimization within Quinoline (B57606) Carboxylic Acid Frameworks

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For quinoline carboxylic acids, particularly those targeting DHODH, a well-defined pharmacophore has been established through extensive research, including high-resolution co-crystal structures. nih.gov This model generally consists of a hydrophobic region, a hydrogen bond acceptor, and an acidic group, which are crucial for binding to the target enzyme. nih.gov

The essential components of the pharmacophore for quinoline-based DHODH inhibitors include:

A Lipophilic Moiety: The binding pocket of DHODH is predominantly nonpolar, necessitating a lipophilic group to occupy this space. In many potent inhibitors, this is achieved with a biphenyl (B1667301) group or a substituted phenyl ring at the C-2 position of the quinoline core. nih.gov

Hydrogen Bond Acceptors/Donors: Strategically placed hydrogen bond acceptors or donors can form additional interactions with amino acid residues in the binding pocket, such as threonine and tyrosine, enhancing binding affinity. nih.gov

An Acidic Moiety: A carboxylic acid group is a critical feature, forming key electrostatic interactions, such as salt bridges and hydrogen bonds, with residues like arginine and glutamine in the enzyme's active site. nih.gov

Optimization of this pharmacophore often involves modifying the substituents on the quinoline scaffold to enhance interactions with the target. For instance, introducing strategically positioned hydrogen-bond accepting groups can lead to the formation of new electrostatic interactions, resulting in more potent inhibitors. nih.gov A study on 2-aryl-4-quinoline carboxylic acid analogs identified a four-point pharmacophore model (ARRR_1) consisting of one hydrogen bond acceptor and three aromatic rings as being crucial for preserving activity against DHODH.

Positional Effects of Substituents on Biological Activity (e.g., C-2, C-4, and Benzo Portion)

The biological activity of quinoline carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the quinoline ring system. SAR studies have identified critical regions where specific modifications can significantly impact potency. nih.gov

C-2 Position: This position is a key site for modification to influence interaction with a hydrophobic pocket in many target enzymes. For quinoline-4-carboxylic acid inhibitors of DHODH, bulky and hydrophobic substituents at the C-2 position are generally required for potent activity. nih.gov The introduction of various aryl groups, such as phenyl or pyridine (B92270) rings, has been extensively explored. The substitution pattern on these aryl rings further modulates activity. For example, in a series of pyridine-substituted analogues, the meta-isomer (at the C-2 position) showed significantly higher potency compared to ortho- or para-isomers, suggesting a specific spatial requirement for optimal interaction. nih.gov

Benzo Portion (C-5 to C-8): The benzo part of the quinoline ring offers another avenue for optimizing biological activity. Substitutions at these positions can influence factors such as solubility, metabolic stability, and target affinity. For example, the introduction of a fluorine atom at the C-6 position has been a common strategy in the development of potent quinoline-based drugs. nih.govnih.govelsevierpure.com In a study of 2-([1,1'-biphenyl]-4-yl) quinoline-4-carboxylic acid derivatives, the introduction of halogens at the C-6 position led to a two-fold increase in anti-mycobacterial activity, with the 6-chloro derivative being the most potent. Conversely, halogen substitution at the C-8 position resulted in a loss of activity.

| Compound Series | Position of Substituent | Effect on Activity |

| Pyridine-substituted quinoline-4-carboxylic acids | C-2 (meta-isomer) | Increased DHODH inhibition compared to ortho/para isomers. nih.gov |

| 2-Biphenyl quinoline-4-carboxylic acids | C-6 (Halogen) | Increased anti-mycobacterial activity (Cl > Br > F). |

| 2-Biphenyl quinoline-4-carboxylic acids | C-8 (Halogen) | Loss of anti-mycobacterial activity. |

Correlation between Structural Features and Target Interaction Affinity

The affinity of a ligand for its biological target is directly correlated with its structural features, which dictate the types and strengths of intermolecular interactions. In the case of quinoline carboxylic acid inhibitors of DHODH, X-ray crystallography has provided detailed insights into these interactions. nih.govnih.gov

The carboxylic acid at the C-4 position of brequinar, a potent DHODH inhibitor, forms a crucial salt bridge with an arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the active site. nih.gov The quinoline core and the hydrophobic substituent at the C-2 position engage in hydrophobic interactions with nonpolar residues lining the binding channel. nih.gov

The optimization of these interactions is a key strategy in drug design. For example, analogues were designed to form new hydrogen bonds with specific residues like threonine (T63) and tyrosine (Y356) in the brequinar-binding pocket of DHODH. This led to the discovery of highly potent inhibitors, with one analogue forming a novel water-mediated hydrogen bond with T63. nih.gov These findings underscore the importance of a structure-guided approach to designing ligands with high target affinity. The specific interactions of 4-ethoxyquinoline-2-carboxylic acid would depend on its binding mode within a target protein, with the C-2 carboxylic acid likely playing a key role in forming electrostatic interactions, while the 4-ethoxy group would influence the molecule's orientation and interactions within the binding site.

Comparative SAR Studies Across Different Quinoline Carboxylic Acid Classes

Comparative SAR studies across different classes of quinoline carboxylic acids provide valuable information about the influence of the core scaffold and substituent placement on biological activity. For instance, comparing quinoline-4-carboxylic acids with quinoline-2-carboxylic acids reveals the significant impact of the carboxylic acid's position. While 4-carboxylic acids are well-established DHODH inhibitors, the activity of 2-carboxylic acid derivatives can vary depending on the target. nih.gov

Furthermore, the replacement of the quinoline core with other heterocyclic systems, such as quinoxaline, can lead to different pharmacological profiles. A study on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives demonstrated that an ethoxycarbonyl group at the C-2 position resulted in the most potent antimycobacterial activity, whereas replacing it with a carboxamide group negatively impacted efficacy. mdpi.com

In another example, a comparison of positional isomers of pyridine-substituted quinoline-4-carboxylic acids at the C-2 position revealed a 25-fold higher potency for the meta-pyridine analogue compared to the ortho- and para-isomers in a DHODH assay. nih.gov This highlights the sensitivity of the biological activity to the spatial arrangement of substituents.

| Compound Class Comparison | Key Structural Difference | Observation |

| Quinoline-4-carboxylic acid vs. Quinoline-2-carboxylic acid | Position of carboxylic acid | Different target specificities and potencies. nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxides | Ester vs. Amide at C-2 | The ester showed superior antimycobacterial activity. mdpi.com |

| Pyridine-substituted quinoline-4-carboxylic acids | Positional isomers at C-2 | The meta-isomer was significantly more potent for DHODH inhibition. nih.gov |

Importance of the Carboxylic Acid Moiety in Biological Functionality

The carboxylic acid moiety is a cornerstone of the biological activity of many quinoline derivatives, primarily due to its ability to act as a hydrogen bond donor and acceptor and to exist as a carboxylate anion at physiological pH. This allows it to form strong ionic interactions with positively charged residues, such as arginine and lysine, in protein binding sites. nih.govuniversalclass.com

In the context of DHODH inhibitors like brequinar, the C-4 carboxylic acid is essential for binding to the enzyme. nih.govnih.gov Its replacement or esterification leads to a dramatic loss of inhibitory activity in vitro. nih.gov The acidity of the carboxylic acid is also a key characteristic, and it is generally more acidic than other organic compounds containing hydroxyl groups. britannica.com

Advanced Spectroscopic and Crystallographic Analyses of 4 Ethoxyquinoline 2 Carboxylic Acid

Crystal Structure Determination and Analysis

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For 4-ethoxyquinoline-2-carboxylic acid, X-ray crystallography is the definitive method for elucidating its structural characteristics.

X-ray Diffraction Techniques for Molecular and Crystal Structure Elucidation

For comparison, the crystallographic data for a related compound, 4-methoxyquinolinium-2-carboxylate dihydrate, which crystallizes as a zwitterion, is presented below. nih.gov

Table 1: Crystallographic Data for 4-Methoxyquinolinium-2-carboxylate Dihydrate

| Crystal data | |

|---|---|

| Chemical formula | C₁₁H₉NO₃·2H₂O |

| Mr | 243.23 |

| Crystal system, space group | Triclinic, P-1 |

| Temperature (K) | 100 |

| a, b, c (Å) | 6.7589 (3), 7.8288 (4), 11.0267 (5) |

| α, β, γ (°) | 83.138 (4), 81.399 (4), 73.184 (4) |

| V (ų) | 546.72 (4) |

| Z | 2 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.13 |

| Crystal size (mm) | 0.35 x 0.30 x 0.25 |

Note: This data is for a related compound and serves as an example of typical crystallographic parameters.

Investigation of Intermolecular Packing and Supramolecular Synthons (e.g., C-H···O, π–π interactions)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonds, C-H···O interactions, and π–π stacking, dictate the supramolecular assembly. researchgate.netnih.govnih.gov

In the crystal lattice, molecules of this compound are likely to form dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, a common and robust supramolecular synthon. nih.govmdpi.comlibretexts.org Additionally, weaker C-H···O interactions, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule, contribute to the stability of the crystal packing. nih.gov

The planar aromatic quinoline (B57606) rings can participate in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, further stabilizing the crystal structure. nih.govlibretexts.org These interactions can be in a sandwich or a displaced stacking arrangement. libretexts.org The interplay of these various intermolecular forces results in the formation of a well-defined three-dimensional network.

Characterization of Polymorphic Forms and their Structural Differences

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. While specific polymorphic forms of this compound are not extensively documented in the available literature, the potential for their existence is high for a molecule with its structural complexity. mdpi.comlibretexts.org

The characterization of different polymorphs would involve single-crystal and powder X-ray diffraction to identify differences in their unit cell parameters and space groups. mdpi.com Spectroscopic techniques like infrared spectroscopy would also be crucial in detecting variations in hydrogen bonding and molecular conformation between different polymorphic forms.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of a molecule in both solution and the solid state. These techniques provide complementary information to crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. princeton.edu For this compound, the ¹H NMR spectrum would provide key information about the number and types of protons present in the molecule. mdpi.comlibretexts.org

The characteristic chemical shifts in a ¹H NMR spectrum would include:

A downfield signal, typically broad and in the 10-13 ppm range, for the acidic proton of the carboxylic acid group. libretexts.orglibretexts.org

Signals for the protons on the quinoline ring, which would appear in the aromatic region (typically 7-9 ppm). The specific coupling patterns would help in assigning the positions of these protons.

A quartet and a triplet in the upfield region, characteristic of the ethoxy group (-OCH₂CH₃). The quartet would correspond to the methylene (B1212753) protons (-CH₂-) and the triplet to the methyl protons (-CH₃). mdpi.com

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Quinoline Ring Protons | 7.0 - 9.0 | multiplet |

| Methylene (-OCH₂-) | ~4.1 | quartet |

| Methyl (-CH₃) | ~1.4 | triplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

The most prominent and diagnostic feature for the carboxylic acid group is the O-H stretching vibration. Due to strong intermolecular hydrogen bonding, which typically forms a dimeric structure, this absorption is expected to be a very broad and intense band, generally appearing in the region of 3300 to 2500 cm⁻¹. This broadness is a hallmark of carboxylic acids and can often overlap with C-H stretching frequencies.

Another key absorption is the carbonyl (C=O) stretch of the carboxylic acid. For aromatic carboxylic acids, this peak is typically strong and sharp, appearing in the range of 1710 to 1680 cm⁻¹. The conjugation of the carbonyl group with the quinoline ring system is expected to lower the frequency compared to a non-conjugated carboxylic acid.

The spectrum would also display C-O stretching vibrations associated with the carboxylic acid and the ethoxy group, which are expected between 1320 and 1210 cm⁻¹. Additionally, characteristic absorptions for the quinoline ring, including C=C and C=N stretching vibrations, would be observed in the 1600 to 1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethoxy group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1600 - 1400 | Medium to Strong |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1210 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Ethoxy) | C-H Stretch | 3000 - 2850 | Medium |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. In ESI, the sample is ionized, typically by protonation or deprotonation, allowing for its analysis by the mass spectrometer.

For this compound, analysis via HR-ESIMS would provide a highly accurate mass-to-charge ratio (m/z) of its molecular ion. In positive ion mode, the molecule would likely be detected as the protonated species, [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species, [M-H]⁻, due to the acidic nature of the carboxylic acid group.

The high resolution of the instrument allows for the determination of the mass with enough accuracy (typically to four or more decimal places) to confidently deduce the elemental formula. This is a critical step in the structural elucidation of a newly synthesized or isolated compound.

Table 2: Predicted High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₁₂H₁₁NO₃ | [M+H]⁺ | 218.0761 |

| C₁₂H₁₁NO₃ | [M-H]⁻ | 216.0615 |

| C₁₂H₁₁NO₃ | [M+Na]⁺ | 240.0580 |

Computational Chemistry and Theoretical Studies on 4 Ethoxyquinoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. nih.gov By applying DFT methods, researchers can gain insights into the fundamental properties of molecules like 4-ethoxyquinoline-2-carboxylic acid, predicting their behavior in chemical reactions and biological environments. These calculations provide a theoretical framework for understanding various molecular attributes, from the distribution of electrons to the energies of frontier molecular orbitals. nih.govresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ijastems.orgscirp.org The HOMO represents the orbital with the highest energy that is occupied by electrons and thus acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov For quinoline (B57606) derivatives, the analysis of these frontier orbitals helps in predicting their stability and potential for charge transfer interactions within the molecule, which can be responsible for their biological activity. scirp.org Theoretical calculations for similar quinoline carboxylic acid derivatives have been performed to determine these energy values and understand the electronic transitions. mdpi.com

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of molecular reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. researchgate.netyoutube.com It provides a color-coded map that indicates the regions of positive and negative electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. youtube.comresearchgate.net Blue areas, on the other hand, denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. youtube.com Green and yellow areas represent regions with a near-neutral potential. youtube.com

For quinoline derivatives, MEP analysis can identify the reactive sites for intermolecular interactions. ijastems.orgresearchgate.net For instance, the nitrogen atom and the oxygen atoms of the carboxylic and ethoxy groups in this compound would be expected to be regions of negative potential, making them potential sites for hydrogen bonding and other electrostatic interactions. This analysis is crucial for understanding how the molecule might interact with biological targets. researchgate.net

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Calculations

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) calculations offer a detailed understanding of the electron density distribution and bonding within a molecule. mdpi.comuni-muenchen.de NPA provides information on the charge distribution among the atoms, while NBO analysis describes the Lewis-like bonding structure, including lone pairs and bond orbitals. uni-muenchen.dewisc.eduresearchgate.net

NBO analysis is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. ijastems.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stabilization energy associated with these delocalizations. uni-muenchen.de For quinoline derivatives, NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other bonding interactions, providing a more refined picture of the molecule's electronic structure. mdpi.comnih.gov

| Analysis | Parameter | Description |

|---|---|---|

| NPA | Natural Atomic Charges | Provides the charge distribution on each atom in the molecule. researchgate.net |

| Natural Electron Configuration | Describes the electron occupancy of core, valence, and Rydberg orbitals. researchgate.net | |

| NBO | Donor-Acceptor Interactions | Quantifies the stabilization energy from interactions between filled and vacant orbitals. uni-muenchen.de |

| Hybridization | Describes the spd composition of the natural atomic hybrids forming the NBOs. wisc.edu |

Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Dissociation Energy (PDE) Assessments

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.eduiphy.ac.cn It is a key indicator of the strength of a chemical bond and the thermal stability of a molecule. iphy.ac.cn Theoretical calculations can predict the BDE for various bonds within this compound, identifying the weakest bonds that are most likely to break during a chemical reaction.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy. researchgate.net Proton Dissociation Energy (PDE) relates to the ease with which a proton can be removed, a crucial factor for understanding the acidic nature of the carboxylic acid group. These parameters are vital for predicting the reactivity and metabolic pathways of the molecule. For similar carboxylic acids, DFT methods have been employed to calculate these properties with reasonable accuracy. iphy.ac.cn

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques that predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein. orientjchem.org These methods are instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of a compound's biological activity.

Ligand-Protein Interaction Predictions and Binding Site Analysis

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a protein. nih.gov This process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. nih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Mechanistic Insights into Enzyme Inhibition and Receptor Binding

Computational docking and molecular dynamics simulations are instrumental in understanding how quinoline carboxylic acid derivatives interact with biological targets like enzymes and receptors. These methods can predict the binding mode and affinity of a ligand, providing a rationale for its biological activity and guiding the design of more potent and selective analogues.

For instance, studies on similar 4-quinoline carboxylic acid derivatives have shown their potential as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov Computational models reveal that the carboxylate group is crucial for activity, often forming a salt bridge with a positively charged residue, such as Arginine (Arg), and a hydrogen bond with a residue like Glutamine (Gln) within the enzyme's active site. nih.gov In the case of this compound, the quinoline ring itself can participate in nonpolar interactions with hydrophobic residues, while the ethoxy group at the 4-position can be strategically positioned to form additional interactions. nih.gov

Similarly, molecular modeling of 4-carboxyl quinoline derivatives as cyclooxygenase-2 (COX-2) inhibitors has demonstrated that the carboxyl group can interact with key residues like Arg120. researchgate.net The planar quinoline scaffold fits within the binding pocket, while substituents can be oriented toward secondary pockets to enhance binding affinity and selectivity. researchgate.net A molecular docking study of a related compound showed interactions with residues such as Arg513, Phe518, and Val523 in the COX-2 secondary pocket. researchgate.net These computational insights suggest that this compound could be modeled to predict its binding orientation and key interactions within various enzyme active sites, elucidating the structural basis for its potential inhibitory activity.

Prediction of Conformational Preferences and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Computational methods, particularly Density Functional Theory (DFT), are used to predict the most stable conformations of molecules like this compound and to map their potential energy landscapes.

A key conformational feature of this molecule is the orientation of the carboxylic acid group relative to the quinoline ring. The carboxyl group can exist in syn and anti conformations, and while the syn form is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated or even preferred in aqueous solutions due to more favorable interactions with solvent molecules. nih.gov Computational studies can calculate the energy barriers for rotation around the C2-carboxyl bond, providing insight into the flexibility of this group. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. By modeling reactants, transition states, and products, chemists can predict reaction pathways, activation energies, and the feasibility of a given synthetic route.

The synthesis of quinoline carboxylic acids often involves classic reactions such as the Pfitzinger reaction, which condenses an isatin (B1672199) with a carbonyl compound. nih.gov Computational approaches can be used to model the intermediates and transition states of such reactions, helping to explain regioselectivity and substituent effects. For example, DFT calculations can map the energy profile of the reaction, identifying the rate-determining step and providing a rationale for the observed product distribution.

Other relevant reactions, such as Fischer-Speier esterification of the carboxylic acid group or Suzuki coupling to modify the quinoline core, can also be studied computationally. nih.gov For instance, modeling the mechanism of esterification can help in optimizing reaction conditions by understanding the energetics of protonation and nucleophilic attack. These theoretical investigations provide a microscopic view of the reaction, complementing experimental work and aiding in the rational design of synthetic strategies for compounds like this compound.

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property of this compound, governing its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets. Predicting pKa values computationally is a significant area of research.

Various computational methods exist for pKa prediction, ranging from empirical approaches based on Quantitative Structure-Property Relationships (QSPR) to more rigorous quantum mechanical (QM) calculations. nih.govresearchgate.net QSPR models often use feature vectors or molecular descriptors that capture the electronic and steric environment of the ionizable group. nih.gov The impact of each atom or functional group on the pKa of the carboxylic acid can be estimated based on its distance and nature. nih.govresearchgate.net

More advanced workflows combine machine learning models, such as graph neural networks (GNN), with QM-derived features to achieve high accuracy. chemrxiv.org These methods can calculate properties for the protonated and deprotonated states of the molecule to determine the free energy of dissociation. chemrxiv.orgchemrxiv.org For this compound, the electron-withdrawing nature of the quinoline nitrogen and the electronic influence of the ethoxy group are key determinants of the carboxyl group's acidity, effects that can be quantitatively assessed through these computational models. osti.gov

| Computational Method | Principle | Application to this compound |

| QSPR/Atom-type Regression | Uses molecular descriptors and feature vectors to build a statistical model from experimental data. nih.govresearchgate.net | Predicts pKa based on the contribution of the quinoline ring, ethoxy group, and other structural features. |

| AIBL (Ab Initio Bond Lengths) | Correlates a computationally derived gas-phase bond length with experimental pKa values in solution. researchgate.net | Relates the calculated C-O bond lengths in the carboxylic acid to its acidity. |

| Free Energy Calculations | Computes the free energy difference between the protonated and deprotonated states using thermodynamic cycles. chemrxiv.org | Provides a first-principles prediction of the pKa by simulating the deprotonation process in solution. |

| GNN with QM Features | A machine learning approach that uses graph neural networks trained on molecular structures and quantum chemical features. chemrxiv.org | Offers a highly accurate and generalizable prediction by learning from large datasets of known pKa values. |

Quantum Chemical Calculations of Intermolecular Interaction Energies

The interactions between this compound and its environment (e.g., water, proteins, or other molecules of itself in a crystal) are critical to its properties. Quantum chemical calculations can precisely determine the energy and nature of these intermolecular forces.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) and theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed to analyze these interactions. nih.gov SAPT can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This allows for a detailed understanding of what drives the interaction, for example, whether it is dominated by hydrogen bonding (electrostatics) or stacking (dispersion).

For this compound, key interactions include:

Hydrogen Bonding: Strong O-H···O hydrogen bonds can form between the carboxylic acid groups of two molecules, leading to dimer formation. nih.gov Weaker C-H···O bonds involving the quinoline ring hydrogens and the carbonyl or ethoxy oxygen atoms also contribute to the crystal packing. nih.gov

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven primarily by dispersion forces.

Pairwise interaction energy calculations, often visualized using Hirshfeld surface analysis, can quantify the strength of these contacts within a crystal lattice. nih.gov These calculations have shown that for related quinoline structures, the total interaction energy within the first coordination sphere can be significant, on the order of -95 kcal/mol, indicating a stable, isotropic network of intermolecular forces. nih.gov

| Interaction Type | Description | Computational Method for Analysis |

| Hydrogen Bonding | Strong electrostatic interaction involving a hydrogen atom bonded to an electronegative atom (O) and another electronegative atom. | AIM, NBO, SAPT nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings, driven by dispersion and electrostatic forces. | SAPT, Pairwise Energy Calculations nih.govnih.gov |

| van der Waals Forces | Weak, short-range electrostatic forces (dispersion, dipole-dipole). | SAPT, Hirshfeld Surface Analysis nih.govnih.gov |

| C-H···O Bonds | Weak hydrogen bonds where a C-H group acts as the donor. | AIM, Hirshfeld Surface Analysis nih.govnih.gov |

Future Research Directions and Translational Perspectives for 4 Ethoxyquinoline 2 Carboxylic Acid

Development of Novel Synthetic Routes for Enhanced Yield, Selectivity, and Environmental Sustainability

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with several classical methods such as the Skraup, Doebner-von Miller, Pfitzinger, and Friedländer syntheses being well-established. pharmaguideline.comsci-hub.se However, these traditional routes often suffer from limitations like harsh reaction conditions, low yields, and the use of hazardous reagents. researchgate.net Consequently, a major focus of future research is the development of novel, more efficient, and environmentally friendly synthetic methodologies.

Furthermore, the development of heterogeneous catalysts is a promising avenue for sustainable synthesis. rsc.org Reusable catalysts, such as those based on transition metal oxides combined with Bi(III), are being investigated for oxidative dehydrogenative coupling reactions to produce quinolines. rsc.org These methods offer the advantages of being solvent-, additive-, oxidant-, and base-free, contributing to a greener chemical process. rsc.org Research is also directed towards improving the regioselectivity of these reactions to ensure the desired isomers are produced with high purity. sci-hub.se The continuous refinement of synthetic routes, such as the Doebner and Pfitzinger reactions, by incorporating green chemistry principles is expected to yield significant improvements in the synthesis of quinoline-4-carboxylic acid and its derivatives. researchgate.netresearchgate.net

Rational Design of Next-Generation Quinoline Carboxylic Acid Derivatives with Improved Biological Profiles

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. orientjchem.org This provides a rich landscape for the rational design of new analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key structural features responsible for the desired pharmacological effects. orientjchem.orgnih.gov

For instance, in the context of anticancer activity, SAR studies have shown that the presence of a hydroxyl or methoxy (B1213986) group at the 7-position of the quinoline ring can enhance antitumor activity. orientjchem.org Similarly, for antimalarial quinolines, a basic nitrogen atom in the quinoline ring is considered important for activity. orientjchem.org The carboxylic acid moiety at the C4 position has been identified as having a strict requirement for the inhibition of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov

The design of next-generation derivatives of 4-ethoxyquinoline-2-carboxylic acid will leverage these SAR insights. By strategically modifying the substituents at various positions, researchers aim to optimize the compound's interaction with its biological target. For example, introducing bulky hydrophobic groups at the C2 position has been shown to be necessary for the inhibition of dihydroorotate dehydrogenase. nih.gov The presence of lipophilic substituents on the C7 and C8 positions of the quinoline ring has also been found to be important for COX-2 inhibitory activity. nih.gov Through a systematic exploration of these structural modifications, it is possible to develop new quinoline carboxylic acid derivatives with significantly improved biological profiles. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Compound Optimization

The synergy between computational and experimental approaches is revolutionizing drug discovery and development. In the context of this compound and its derivatives, these integrated methodologies are instrumental in accelerating the optimization process. mdpi.com

Computational approaches , such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, provide valuable insights into the molecular interactions between the quinoline derivatives and their biological targets. mdpi.comfrontiersin.org 3D-QSAR models, for example, can identify the structural features that are beneficial for enhancing a specific biological activity, such as anti-gastric cancer properties. mdpi.com This information guides the design of new compounds with predicted improved activity. mdpi.com

Molecular docking studies help to visualize and analyze the binding modes of these compounds within the active site of a protein, such as dihydroorotate dehydrogenase or cyclooxygenase-2 (COX-2). nih.govnih.gov This allows for the identification of key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govdrugdesign.org For example, molecular modeling of a potent COX-2 inhibitor showed that the carboxyl group could interact with Arg120 in the binding site. nih.gov MD simulations can further explore the conformational changes and stability of the ligand-protein complex over time. frontiersin.orgresearchgate.net

Experimental validation is the crucial next step to confirm the predictions made by computational models. Newly synthesized compounds are subjected to in vitro and in vivo assays to determine their actual biological activity and properties. ogarev-online.runih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds, leading to the development of drug candidates with improved efficacy and drug-like properties. nih.govmdpi.com

Exploration of New Biological Targets and Therapeutic Applications for the Quinoline Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. nih.govucsf.edu While quinoline derivatives are well-known for their antimalarial, antibacterial, and anticancer properties, ongoing research continues to uncover new therapeutic potentials. nih.govijpsr.com

The versatility of the quinoline nucleus allows for its derivatization to target a diverse array of enzymes and receptors. nih.gov For example, quinoline-based compounds have been investigated as inhibitors of protein kinases, which are crucial in cancer signaling pathways. Some derivatives have shown inhibitory activity against c-Met, VEGF, and EGF receptors, all of which are implicated in carcinogenesis. nih.gov

Furthermore, the quinoline scaffold is being explored for its potential in treating other diseases. For instance, certain quinoline-4-carboxylic acid derivatives have been studied for their anti-inflammatory and analgesic activities. nih.govogarev-online.ru Others have been investigated as potential agents against leishmaniasis, a neglected tropical disease, by targeting enzymes like N-myristoyltransferase. frontiersin.orgfrontiersin.org The exploration of new biological targets for the quinoline scaffold is an active area of research, with the potential to lead to the development of novel therapies for a wide range of diseases. nih.govnih.gov This includes investigating their effects on various cellular processes and pathways to identify previously unknown mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-2-carboxylic acid derivatives typically involves cyclization and functionalization steps. Classical methods like the Gould–Jacob or Friedländer reactions can be adapted by substituting ethoxy groups at the 4-position. For example, 4-chloro-2-methylquinoline-6-carboxylic acid (a structural analog) is synthesized via transition metal-catalyzed cross-coupling or ionic liquid-mediated reactions . To optimize yield, reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Pd/C or CuI) should be systematically tested. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the carboxylic acid moiety .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.5–3.7 ppm). The quinoline proton at position 2 (adjacent to the carboxylic acid) shows deshielding (δ 8.5–9.0 ppm) due to electron withdrawal .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (–COOH) group. The C–O–C stretch of the ethoxy group appears at ~1250 cm⁻¹ .

- MS : The molecular ion peak [M+H]⁺ should correspond to the molecular formula C₁₂H₁₁NO₃ (theoretical m/z 217.07). Fragmentation patterns may include loss of CO₂ (44 amu) or the ethoxy group (45 amu) .

Advanced Research Questions

Q. How do substituent modifications at the 4-position of quinoline-2-carboxylic acid derivatives affect biological activity?

- Methodological Answer : Substituents like ethoxy, methoxy, or adamantyl groups influence lipophilicity and binding affinity. For instance, 4-(adamantan-1-yl)quinoline-2-carboxylic acid derivatives exhibit potent antituberculosis activity due to enhanced membrane penetration and target (e.g., InhA enzyme) interaction . To evaluate structure-activity relationships (SAR):

Synthesize analogs with varying 4-substituents (e.g., ethoxy vs. methoxy).

Assess in vitro bioactivity (e.g., MIC values against Mycobacterium tuberculosis).

Perform molecular docking studies to compare binding modes with target proteins (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in spectral data or reactivity observed during synthesis?

- Methodological Answer : Contradictions may arise from solvent-dependent tautomerism or byproduct formation. For example:

- Tautomerism : Quinoline-2-carboxylic acid can exist in keto-enol forms. Use deuterated DMSO in NMR to stabilize the dominant tautomer .

- Byproducts : Side reactions during ethoxy group introduction (e.g., over-alkylation) can be minimized by using anhydrous conditions and slow reagent addition. LC-MS tracking of intermediates is advised .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP Calculation : Use software like ChemAxon or Schrodinger’s QikProp to estimate lipophilicity. Ethoxy groups increase logP by ~0.5 compared to hydroxyl analogs, enhancing membrane permeability .

- pKa Prediction : The carboxylic acid group has a pKa ~2.5 (calculated via MarvinSketch), while the quinoline nitrogen (pKa ~4.8) affects solubility at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.